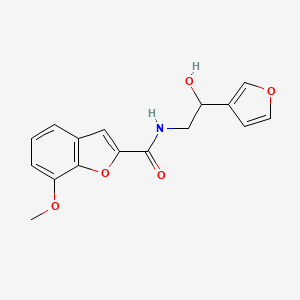
4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-N-phenylpiperazine-1-carboxamide is a chemical compound commonly known as CPPC. It is an analogue of the popular drug phencyclidine (PCP) and has been the subject of scientific research for decades. CPPC is a synthetic compound that can be synthesized in the laboratory and has a wide range of applications, from medicinal to industrial.
科学的研究の応用
Phenylpiperazine Derivatives in Medicinal Chemistry : Phenylpiperazine derivatives are recognized for their versatility in the field of medicinal chemistry. They have been explored for their potential in treating CNS disorders, showcasing the "druglikeness" of this scaffold. Despite being primarily associated with CNS structures, there's a push for diversification into other therapeutic fields through appropriate substitutions and modifications, highlighting an area where 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide could potentially contribute (Maia, Tesch, & Fraga, 2012).
Toxicity and Environmental Impact of Chlorophenyl Derivatives : Chlorophenyl compounds, including those with structural similarities to 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide, have been assessed for their environmental fate, potential toxicity, and impact on non-target organisms. Research indicates that compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) exhibit widespread environmental distribution and can have lethal effects on various species, suggesting an area of concern and study for chlorophenyl derivatives (Islam et al., 2017).
Environmental Persistence and Effects of Chlorinated Compounds : Studies on chlorinated hydrocarbons and related compounds, including chlorophenols and chlorophenyl derivatives, emphasize their persistence and potential toxicity in the environment. These compounds have been linked to a range of adverse effects, including chloracne, liver disease, and teratogenicity, pointing to the critical need for research into the safety and environmental impact of related substances like 4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide (Kimbrough, 1972).
将来の方向性
特性
IUPAC Name |
4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-5-4-8-16(13-14)20-9-11-21(12-10-20)17(22)19-15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQXPRZKDPWHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-phenylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

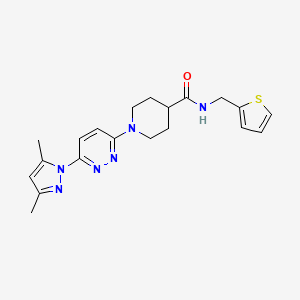
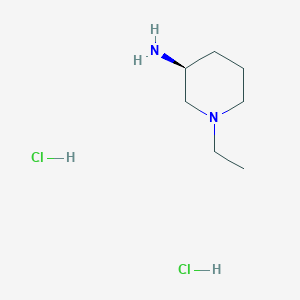
![N-(4-bromobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2702631.png)
![Methyl 3-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2702632.png)
![(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile](/img/structure/B2702634.png)
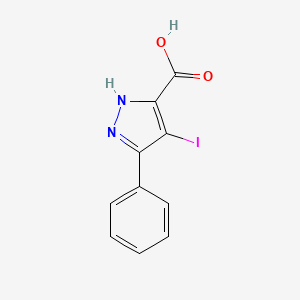
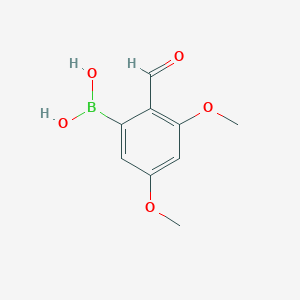
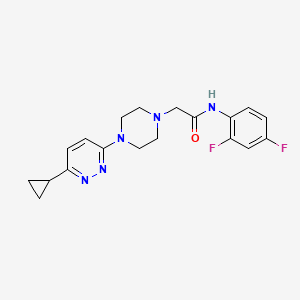
![1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2702643.png)
![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2702645.png)
![3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2702647.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2702648.png)
![1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2702649.png)
